molecular formula C9H11BrO2 B8797117 2-(3-Bromo-4-methoxyphenyl)ethanol

2-(3-Bromo-4-methoxyphenyl)ethanol

Cat. No. B8797117
M. Wt: 231.09 g/mol
InChI Key: PTNPKBSTTNZLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-4-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-methoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-methoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Bromo-4-methoxyphenyl)ethanol

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3

InChI Key

PTNPKBSTTNZLNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCO)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of [3-bromo-4-(methyloxy)phenyl]acetic acid (10.0 g, 40.8 mmol) in anhydrous THF (50 mL) was added BH3.(CH3)2S (5.3 mL, 53 mmol) dropwise at 0° C. The resulting mixture was stirred at 0° C. for 3 h. The mixture was then treated with MeOH until gas evolution subsided, and then concentrated under reduced pressure. The residue was then partitioned between water and EtOAc. The organic layers were washed with brine, dried over Na2SO4 and concentrated to give crude 2-[3-bromo-4-(methyloxy)phenyl]ethanol, which was used without further purification for the next step.
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10 g
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5.3 mL
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Synthesis routes and methods III

Procedure details

To a solution of 10.7 g of LAH in THF (600 ml) was added dropwise a solution of 70.0 g of ethyl(3-bromo-4-methoxyphenyl)acetate in THF (200 ml) at an internal temperature of −12 to −3° C. After stirring at an internal of 0° C. or lower for one hour, Na2SO4/10 hydrate was added slowly. After foaming ended, filtration was carried out. The filtrate was concentrated under reduced pressure to obtain 45.0 g of the title compound (light yellow oil).
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70 g
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600 mL
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200 mL
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Synthesis routes and methods IV

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By working as described for preparation 1b), but using compound 2a) from the previous step instead of compound 1a), the title compound is obtained.
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